This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Rupatadine Fumarate(CAS 182349-12-8) is an inhibitor of PAFR and histamine (H1) receptor with Ki of 550 nM and 102 nM, respectively. Rupatadine inhibits both platelet-activating factor (PAF) and histamine (H1) effects through its interaction with specific receptors. Rupatadine competitively inhibits histamine-induced guinea pig ileum contraction (pA2 = 9.29 ± 0.06) without affecting contraction induced by ACh, serotonin or leukotriene D4(LTD4). It also competitively inhibits PAF-induced platelet aggregation in washed rabbit platelets (WRP) (pA2= 6.68 ± 0.08) and in human platelet-rich plasma (HPRP) (IC50 = 0.68 μM), while not affecting ADP- or arachidonic acid-induced platelet aggregation. Rupatadine blocks histamine- and PAF-induced effects in vivo, such as hypotension in rats (ID50 = 1.4 and 0.44 mg/kg i.v., respectively) and bronchoconstriction in guinea pigs (ID50 = 113 and 9.6 μg/kg i.v.). Moreover, it potently inhibits PAF-induced mortality in mice (ID50 = 0.31 and 3.0 mg/kg i.v. and p.o., respectively) and endotoxin-induced mortality in mice and rats (ID50 = 1.6 and 0.66 mg/kg i.v.). Rupatadine/'s duration of action is long, as assessed by the histamine- and PAF-induced increase in vascular permeability test in dogs (42 and 34% inhibition at 26 h after 1 mg/kg p.o.). Rupatadine at a dose of 100 mg/kg p.o. neither modifies spontaneous motor activity nor prolongs barbiturate-sleeping time in mice, which indicates a lack of sedative effects.
Rupatadine fumarate
CAS No.: 182349-12-8
Cat. No.: VC20765272
Molecular Formula: C30H30ClN3O4
Molecular Weight: 532.0 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 182349-12-8 |
---|---|
Molecular Formula | C30H30ClN3O4 |
Molecular Weight | 532.0 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Standard InChI | InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | JYBLCDXVHQWMSU-WLHGVMLRSA-N |
Isomeric SMILES | CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O |
SMILES | CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Chemical Properties and Structure
Physical and Chemical Characteristics
Rupatadine fumarate (CAS No. 182349-12-8) is chemically designated as 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5Hbenzo cyclohepta[1,2-b]pyridine fumarate . It appears as a white to off-white crystalline powder with a mildly bitter flavor . The compound has the molecular formula C26H26ClN3.C4H4O4 and a molecular weight of 532.03 g/mol .
The physical properties of rupatadine fumarate are summarized in the following table:
Property | Characteristic |
---|---|
Appearance | White to pale brown solid |
Melting point | 196-198°C |
Solubility | Slightly soluble in methanol (when heated) |
Storage conditions | Sealed in dry container, 2-8°C |
Molecular weight | 532.03 g/mol |
Molecular formula | C26H26ClN3.C4H4O4 |
Rupatadine fumarate is very slightly soluble in chloroform and insoluble in water, while showing better solubility in organic solvents such as methanol and ethanol . This solubility profile affects its pharmaceutical formulation and bioavailability characteristics.
Spectral Characterization
Advanced spectroscopic techniques have been employed to characterize rupatadine fumarate and identify potential impurities. Research has utilized 1H and 13C NMR spectroscopy to elucidate the structure of the compound and its related substances . During manufacturing processes, two significant impurities have been identified and characterized using reverse-phase high-performance liquid chromatography (HPLC) . These impurities have been identified as 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridine and 3-(Chloromethyl)-5-methyl pyridine .
Pharmacology
Mechanism of Action
Rupatadine exhibits a dual mechanism of action that distinguishes it from many other antihistamines. It functions as both a selective histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist . This dual inhibitory activity provides rupatadine with enhanced efficacy in treating allergic conditions.
During allergic responses, mast cells undergo degranulation, releasing histamine and other inflammatory mediators. Histamine acts on H1 receptors, producing symptoms such as nasal blockage, rhinorrhea, itching, and swelling . Concurrently, PAF is produced from phospholipids through the action of phospholipase A2, resulting in vascular leakage that contributes to rhinorrhea and nasal congestion .
Studies have determined that rupatadine has Ki apparent values of 0.10 μM against H1 histamine receptors (measured using [3H]pyralimine binding to guinea pig cerebellum membrane) and 0.55 μM against PAF receptors (measured using [3H]WEB-2086 binding to rabbit platelet membrane) . By blocking both receptor types, rupatadine prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Additionally, rupatadine possesses anti-allergic properties beyond receptor antagonism, including:
-
Inhibition of mast cell degranulation induced by both immunological and non-immunological stimuli
-
Inhibition of cytokine release, particularly tumor necrosis factor (TNF), from human mast cells and monocytes
Clinical Efficacy
In Allergic Rhinitis
Clinical trials have demonstrated that rupatadine is effective in treating both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR) . The FUTURA study, a multicentric open prospective study conducted across 13 centers in Brazil between October 2004 and August 2005, evaluated rupatadine's efficacy in patients with moderate to severe perennial allergic rhinitis .
In this study, patients rated their rhinitis symptoms (nasal obstruction, nasal pruritus, sneezing, and nasal dripping) on a scale from 0 (no symptoms) to 3 (hard-to-tolerate symptoms). Additionally, signs such as turbinate coloration, presence of nasal discharge, and turbinate edema intensity were evaluated during medical visits . The study found that rupatadine effectively reduced nasal symptoms and improved secondary signs associated with persistent allergic rhinitis .
Once-daily administration of rupatadine has been shown to significantly improve allergic rhinitis symptoms compared to placebo in patients with SAR, PAR, or persistent allergic rhinitis (PER) . Comparative studies have demonstrated that rupatadine provides symptom control similar to other second-generation antihistamines, including loratadine, desloratadine, cetirizine, and ebastine .
In Chronic Idiopathic Urticaria
In addition to its efficacy in allergic rhinitis, rupatadine has demonstrated significant benefits in treating chronic idiopathic urticaria (CIU). Longer-term studies have shown that rupatadine improves CIU symptoms to a greater extent than placebo . The dual-action mechanism of rupatadine may provide particular advantages in managing CIU, as both histamine and PAF contribute to the pathophysiology of this condition.
Comparative Studies
A comparative study between olopatadine hydrochloride and rupatadine fumarate in seasonal allergic rhinitis provided interesting insights into the relative efficacy of these agents . The study evaluated several parameters:
-
Change in serum IgE levels: Olopatadine demonstrated a mean reduction of 36.4 in IgE levels compared to a reduction of 16.5 with rupatadine. This difference was statistically significant (P=0.01) .
-
Change in Total Nasal Symptom Score (TNSS): Olopatadine treatment resulted in a mean decrease of 6.5 in TNSS, while rupatadine treatment showed a mean decrease of 2.7. Both changes were statistically significant within their respective groups, and the between-group difference was also highly significant (P<0.001) .
-
Clinical significance: When considering a 25% decrease in TNSS as clinically significant, 25 patients in the olopatadine group and 17 patients in the rupatadine group achieved this threshold. This difference was statistically significant (P=0.038) .
-
Quality of life: Both treatments improved the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score, with olopatadine showing a mean decrease of 0.67 compared to 0.40 for rupatadine. The between-group comparison was statistically significant (P=0.015) .
These findings suggest that while rupatadine demonstrates clear efficacy in treating SAR, olopatadine may offer superior outcomes in terms of symptom reduction and quality of life improvements in this specific comparison study .
Dosage and Administration
Rupatadine is indicated for use in seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria in patients aged 12 years and older . It is marketed under several brand names globally, including Rupafin®, Rinialer®, Rupax®, and Alergoliber® .
The medication is typically administered once daily due to its prolonged duration of activity . This convenient dosing schedule may contribute to better patient adherence compared to medications requiring multiple daily doses.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume